Lithium phenoxide
Description
Significance of O-Lithiated Species in Organic Chemistry
O-lithiated species, including lithium alkoxides and phenoxides, are crucial intermediates and reagents in organic synthesis. nih.gov The process of lithiation, which involves the replacement of a hydrogen atom with a lithium atom, generates a highly polar carbon-lithium or oxygen-lithium bond. vapourtec.commt.com This polarization renders the non-lithium atom strongly basic and nucleophilic. mt.comwikipedia.org
In the context of O-lithiated species, the oxygen atom becomes a potent nucleophile, capable of participating in a wide array of reactions. These species are instrumental in forming carbon-oxygen bonds and can act as strong bases to deprotonate a variety of organic compounds, thereby facilitating the creation of new chemical bonds. mt.comlookchem.com The study of O-lithiated species like lithium phenoxide is essential for understanding reaction mechanisms and for the rational design of synthetic strategies. nih.gov A notable application is in directed ortho-lithiation, where a functional group directs the lithiation to an adjacent position on an aromatic ring, enabling regioselective synthesis. wku.eduresearchgate.netthieme-connect.com
Distinctive Reactivity Profile of this compound
This compound exhibits a unique reactivity profile that sets it apart from other alkali metal phenoxides. This distinction is primarily attributed to the properties of the lithium cation. Its high reactivity makes it a valuable tool in organic synthesis for creating complex molecules. lookchem.com
Comparative Analysis with Sodium and Potassium Phenoxides
The reactivity of alkali metal phenoxides generally decreases down the group from lithium to potassium. quora.comsparkl.me this compound is considered more reactive than its sodium and potassium counterparts. This heightened reactivity is evident in various reactions, including the Kolbe-Schmitt reaction, where this compound demonstrates higher activity and distinct selectivity. mdpi.com For instance, in the carboxylation of phenoxides, this compound yields salicylic (B10762653) acid almost exclusively, whereas sodium and potassium phenoxides can produce both ortho and para isomers. acs.orgresearchgate.netnih.gov This difference in regioselectivity highlights the unique influence of the lithium cation on the reaction pathway. smolecule.com
| Property | This compound | Sodium Phenoxide | Potassium Phenoxide |
| Reactivity | High | Moderate | Low |
| Selectivity in Kolbe-Schmitt Reaction | Primarily ortho product (salicylic acid) | Mixture of ortho and para products | Increasing proportion of para product |
| Ionic Radius of Cation (pm) | 76 | 102 | 138 |
| Catalytic Activity | Effective catalyst in certain reactions | Less effective catalyst | Least effective catalyst |
Influence of Lithium's Ionic Radius on Reactivity
The small ionic radius of the lithium cation is a key determinant of this compound's reactivity. This small size leads to a high charge density, which enhances the covalent character of the lithium-oxygen bond and allows for stronger coordination with reactants. In nucleophilic aromatic substitution reactions, the small lithium ion permits a closer interaction with the aromatic ring, making it more effective than sodium or potassium phenoxides.
The aggregation state of this compound in solution is also influenced by the small size of the lithium cation, which promotes the formation of various aggregates such as monomers, dimers, and trimers through lithium-oxygen bridging. nih.gov This aggregation behavior can significantly impact its reactivity and the mechanism of the reactions in which it participates. Theoretical studies have confirmed that the unique reactivity of this compound, such as its selectivity in the Kolbe-Schmitt reaction, is a direct consequence of the very short ionic radius of lithium, which would require significant deformation of the benzene (B151609) ring for reaction at the para position. researchgate.net
Overview of Key Research Domains
The distinct properties of this compound have led to its application in several key areas of chemical research:
Organic Synthesis: It serves as a strong base and a highly reactive nucleophile for a variety of organic transformations. lookchem.com It is particularly useful in reactions requiring high selectivity, such as specific alkylations and the synthesis of substituted phenols. cdnsciencepub.comorgsyn.orgresearchgate.net
Catalysis: this compound acts as a catalyst in reactions like polymerization and the addition of epoxides to phenols. lookchem.comsmolecule.com Its catalytic behavior is often distinct from that of other alkali metal phenoxides, leading to different reaction mechanisms. smolecule.com
Mechanistic Studies: Due to its unique reactivity, this compound is often used as a model compound to investigate reaction mechanisms, such as in the Kolbe-Schmitt reaction. acs.orgresearchgate.netnih.govsmolecule.com Understanding its behavior provides valuable insights into the factors that control chemical reactions. smolecule.com
Polymer Chemistry: It is employed as a catalyst in polymerization reactions, enabling the synthesis of polymers with specific, tailored properties. lookchem.com
Materials Science: As an organometallic compound, there is ongoing research into its potential role in the development of new materials. smolecule.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;phenoxide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVQZBGEXVFCJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204076 | |
| Record name | Lithium phenoxide | |
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Molecular Weight |
100.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-24-8 | |
| Record name | Lithium phenoxide | |
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| Record name | Lithium phenoxide | |
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| Record name | Lithium phenoxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Lithium phenoxide | |
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Synthetic Methodologies and Precursor Design
Direct Synthesis Routes
Direct synthesis routes to lithium phenoxide invariably begin with phenol (B47542) as the acidic precursor. The abstraction of the phenolic proton by a suitable lithium-containing base is the core chemical transformation in these methods.
The most common and straightforward approach to synthesizing this compound is the deprotonation of phenol using a strong lithium base. The high acidity of the phenolic proton facilitates this acid-base reaction. The selection of the lithium base is a critical parameter that influences the reaction conditions and the purity of the final product.
Organolithium reagents, particularly n-butyllithium (n-BuLi), are widely employed for the efficient and clean synthesis of this compound. wikipedia.orgscribd.com The reaction involves the treatment of phenol with n-butyllithium in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org This reaction is highly exothermic and proceeds rapidly to yield this compound and butane (B89635) as the only byproduct. wikipedia.org
The general reaction is as follows: C₆H₅OH + n-C₄H₉Li → C₆H₅OLi + C₄H₁₀
This method is favored for its high yield and the clean nature of the reaction, as the gaseous byproduct, butane, can be easily removed. The reaction is typically conducted at low temperatures, ranging from -78 °C to 0 °C, to control the exothermic nature of the reaction and minimize potential side reactions. orgsyn.org An inert atmosphere, typically argon or nitrogen, is crucial to prevent the reaction of the highly reactive n-butyllithium with atmospheric moisture and oxygen.
| Reagent | Solvent | Temperature (°C) | Byproduct | Key Features |
| n-Butyllithium | Diethyl ether, THF | -78 to 0 | Butane | High yield, clean reaction, requires inert atmosphere. orgsyn.org |
Lithium Hydride: Lithium hydride (LiH) serves as an effective, albeit less common, reagent for the deprotonation of phenol. wikipedia.org The reaction is typically performed in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction produces this compound and hydrogen gas, the evolution of which can be used to monitor the progress of the reaction. wikipedia.org
The reaction proceeds as follows: C₆H₅OH + LiH → C₆H₅OLi + H₂
While this method avoids the generation of organic byproducts, the handling of lithium hydride, which can be challenging, and its lower reactivity compared to organolithium reagents, makes it a less frequently chosen route.
Lithium Amide: Lithium amide (LiNH₂) is another strong base capable of deprotonating phenol to form this compound. thieme-connect.de Similar to other methods, this reaction is carried out in an anhydrous solvent under an inert atmosphere. The byproduct of this reaction is ammonia (B1221849). thieme-connect.de
The reaction is represented as: C₆H₅OH + LiNH₂ → C₆H₅OLi + NH₃
The choice between lithium hydride and lithium amide often depends on the specific requirements of the subsequent reactions and the desired purity of the this compound.
| Reagent | Solvent | Byproduct | Key Features |
| Lithium Hydride | Tetrahydrofuran (THF) | Hydrogen (H₂) | Avoids organic byproducts, evolution of gas indicates reaction progress. |
| Lithium Amide | Anhydrous solvents | Ammonia (NH₃) | Effective for deprotonation, byproduct is ammonia. thieme-connect.de |
This compound can also be synthesized through a metathesis reaction, which involves an ion exchange between another alkali metal phenoxide, most commonly sodium phenoxide, and a lithium salt. wikipedia.org This method is particularly useful when phenol itself is not the preferred starting material. The reaction is typically carried out by reacting sodium phenoxide with a lithium halide, such as lithium chloride (LiCl) or lithium bromide (LiBr), in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.
The general reaction is: C₆H₅ONa + LiX → C₆H₅OLi + NaX (where X = Cl, Br)
A key advantage of this method is that the resulting sodium halide (NaCl or NaBr) is generally insoluble in the organic solvents used for the reaction and can be easily removed by filtration. wikipedia.org This allows for the isolation of a solution of this compound. The efficiency of the reaction is driven by the precipitation of the sodium salt. wikipedia.org
In many instances, particularly for mechanistic investigations or when this compound is used as a catalyst or reagent in a subsequent step, it is generated in situ. nih.gov This approach avoids the need to isolate and purify the often air- and moisture-sensitive this compound. For example, in studies of lithium-mediated ammonia synthesis, this compound can be used directly as a proton shuttle, and its performance can be evaluated by generating it within the reaction system. nih.gov Similarly, in catalytic reactions, a stoichiometric amount of a lithium base can be added to phenol in the reaction vessel immediately prior to the introduction of other reactants. This ensures the presence of the active this compound species without the complexities of isolation.
Deprotonation of Phenol with Lithium Bases
Factors Governing Synthetic Outcome
The successful synthesis of this compound with high yield and purity is contingent upon several critical factors. Careful control of these parameters is essential to prevent side reactions and ensure the integrity of the final product.
Solvent Purity: The use of anhydrous solvents is paramount in all synthetic routes to this compound. Solvents like tetrahydrofuran (THF) and diethyl ether must be rigorously dried, as any residual water will react with the strong lithium bases or the this compound product itself. For instance, THF must be free of peroxides to avoid unwanted side reactions.
Inert Atmosphere: Due to the high reactivity of organolithium reagents and the sensitivity of this compound to air and moisture, all synthetic procedures must be conducted under an inert atmosphere, such as argon or nitrogen. lookchem.com This prevents the decomposition of the reagents and the product.
Stoichiometric Ratios: The stoichiometry of the reactants must be carefully controlled. An excess of the lithium base can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion of the phenol.
Reaction Temperature: Temperature control is crucial, especially when using highly reactive organolithium reagents like n-butyllithium, due to the exothermic nature of the deprotonation reaction. orgsyn.org Low temperatures (typically between 0°C and -78°C) are often employed to manage the reaction rate and prevent thermal decomposition or side reactions. orgsyn.org
Purity of Precursors: The purity of the starting materials, including phenol and the lithium base, directly impacts the purity of the resulting this compound. Any impurities in the precursors may be carried through the synthesis or participate in side reactions.
Influence of Solvent Systems and Anhydrous Conditions
The synthesis of this compound necessitates stringent anhydrous conditions due to its high reactivity towards water. The presence of moisture can lead to the immediate protonation of the phenoxide, reforming phenol and diminishing the yield. The choice of solvent is also critical, as it influences the solubility of the reactants and the aggregation state of the resulting this compound, which in turn affects its reactivity.
Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are commonly employed for the synthesis of this compound. These solvents are effective at solvating the lithium cation, which can help to break up the aggregate structures that lithium compounds are known to form. The reaction of phenol with n-butyllithium in diethyl ether is a standard method for producing this compound. This reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
The purity of the solvent is paramount; for instance, THF must be free of peroxides to prevent unwanted side reactions. The use of polar aprotic solvents is generally favored to ensure the stability of the phenoxide product. The polarity of the solvent system can also impact the electronic environment of the phenoxide, with more polar solvents potentially influencing reaction rates in subsequent applications.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |
| Phenol | n-Butyllithium | Diethyl Ether | -35 °C, inert atmosphere | This compound | High | |
| Phenol | Lithium Hydride | Tetrahydrofuran | 0–25°C, inert atmosphere | This compound | Not Specified | |
| Sodium Phenoxide | Lithium Chloride | Tetrahydrofuran | Not Specified | This compound | Not Specified |
Control of Stoichiometric Ratios and Temperature
Precise control over stoichiometric ratios and temperature is crucial for the successful synthesis of this compound. The reaction between phenol and a lithium base, such as n-butyllithium or lithium hydride, typically proceeds in a 1:1 molar ratio. An excess of the lithium base can lead to undesired side reactions with the solvent or impurities, while an excess of phenol will result in an incomplete reaction.
Temperature management is equally important. The deprotonation of phenol is an exothermic process, and conducting the reaction at low temperatures, often between -78 °C and 0 °C, is necessary to control the reaction rate and prevent thermal decomposition of the reactants or products. For instance, the reaction of phenol with n-butyllithium is often initiated at a low temperature and then allowed to slowly warm to room temperature to ensure the reaction goes to completion. The optimal temperature range for the synthesis using lithium hydride in THF is reported to be between 0–25°C.
| Reactant 1 | Reactant 2 | Stoichiometric Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Solvent | Observations |
| Phenol | n-Butyllithium | 1:1 | -35 to Room Temperature | Diethyl Ether | Exothermic reaction, requires careful temperature control. |
| Phenol | Lithium Hydride | 1:1 | 0–25 | Tetrahydrofuran | Evolution of hydrogen gas indicates reaction progress. |
Synthesis of Substituted this compound Complexes
The versatility of lithium phenoxides is greatly expanded through the use of substituted phenols, leading to complexes with tailored electronic and steric properties. The synthesis of these complexes begins with the careful design and preparation of the corresponding ligand precursors.
Design and Preparation of Ligand Precursors
The design of ligand precursors for substituted this compound complexes often involves the synthesis of Schiff bases, which are typically formed through the condensation reaction of a salicylaldehyde (B1680747) derivative with a primary amine. This approach allows for the introduction of a wide variety of substituents on both the phenolic and amine components, thereby tuning the properties of the final lithium complex.
For example, iminophenol ligands can be prepared by refluxing a mixture of a substituted salicylaldehyde and an alkyl or aryl amine in a solvent like toluene, often with the use of a Dean-Stark apparatus to remove the water formed during the reaction. The choice of substituents on the salicylaldehyde and the amine will ultimately influence the coordination environment and reactivity of the lithium center in the final complex.
| Aldehyde/Ketone | Amine | Solvent | Method | Ligand Type |
| Salicylaldehyde | Alkylamine/Aniline | Toluene | Reflux with Dean-Stark | Iminophenol |
| Isatin | 2,6-Diaminopyridine and Isoleucine | Ethanol | Condensation | Schiff Base |
Synthesis of Lithium Iminophenoxide Complexes
Lithium iminophenoxide complexes are synthesized by the deprotonation of the corresponding iminophenol ligand with a strong lithium base, such as n-butyllithium. The reaction is typically carried out in an anhydrous ethereal solvent under an inert atmosphere. The resulting lithium iminophenoxide complexes often exhibit interesting structural motifs, such as tetrameric cubic forms.
The nature and steric bulk of the substituents on the iminophenoxide ligand have a significant impact on the properties of the resulting lithium complexes. For instance, complexes with bidentate ligands have shown different catalytic activities compared to their tridentate counterparts.
| Iminophenol Ligand | Lithium Source | Solvent | Product |
| L¹⁻⁶–H (from salicylaldehyde and alkyl/aniline) | n-Butyllithium | Toluene | [Li(L¹⁻⁶)]₄ |
Preparation of Lithium Half-Salen Complexes
Half-salen ligands are a class of phenoxyimine ligands that are bidentate, coordinating to the metal center through the phenolate (B1203915) oxygen and the imine nitrogen. The synthesis of lithium half-salen complexes involves the reaction of these ligands with a lithium precursor. These complexes have been synthesized with a variety of sterically and electronically diverse substituents.
The preparation of the half-salen ligand itself follows the general principle of Schiff base condensation. The subsequent reaction with a lithium source, such as n-butyllithium, in a suitable solvent like THF, yields the desired lithium half-salen complex. The structural characterization of these complexes has revealed both monomeric and polymeric structures, depending on the nature of the ligand and the crystallization conditions.
| Ligand Precursor | Lithium Source | Solvent | Complex Structure |
| Sterically diverse phenoxyimine | n-Butyllithium | THF | Monomeric and polymeric structures |
Functionalization with Pendant Amine Groups
The introduction of pendant amine groups to phenoxide ligands provides additional coordination sites, leading to the formation of multidentate lithium complexes. These amine bis(phenolate) ligands can be synthesized and subsequently reacted with a lithium base to form polynuclear lithium complexes.
For example, ligand precursors such as H₂O₂NN^(Me), H₂O₂NN^(Py), or H₂O₂NO^(Me) react with n-butyllithium in diethyl ether to afford tetranuclear lithium complexes. rsc.org The pendant amine group can play a crucial role in stabilizing the resulting complex and influencing its reactivity. These complexes can be synthesized by reacting the appropriate ligand precursor with a stoichiometric amount of n-butyllithium.
| Ligand Precursor | Molar Equivalents of nBuLi | Solvent | Product |
| H₂O₂NN^(Me) | 2.2 | Diethyl ether | (Li₂O₂NN^(Me))₂ |
| H₂O₂NN^(Py) | 2.2 | Diethyl ether | (Li₂O₂NN^(Py))₂ |
| H₂O₂NO^(Me) | 2.2 | Diethyl ether | (Li₂O₂NO^(Me))₂ |
Structural Elucidation and Aggregation Phenomena
Advanced Spectroscopic Characterization
Spectroscopic methods are invaluable for probing the structure of lithium phenoxide, especially in solution where a dynamic equilibrium between different aggregate states often exists.
NMR spectroscopy is a premier tool for investigating organolithium compounds, providing detailed insights into their aggregation and solvation states in solution.
Both stable lithium isotopes, ⁶Li (I=1) and ⁷Li (I=3/2), are NMR-active and provide a direct probe into the local environment of the lithium cation. ucsb.edu While ⁷Li is the more abundant (92.4%) and sensitive nucleus, its larger quadrupole moment can lead to broader signals. ucsb.edugoettingen-research-online.de In contrast, ⁶Li has a significantly smaller quadrupole moment, resulting in sharper resonance lines, which is particularly advantageous for resolving distinct signals from different aggregate species in an equilibrium. ucsb.edumst.edu
The chemical shift in lithium NMR is highly sensitive to the coordination number and geometry around the lithium ion. Consequently, different aggregates of this compound (such as monomers, dimers, and tetramers) exhibit distinct ⁶Li and ⁷Li NMR signals. researchgate.net This allows for the identification and quantification of the various species present in solution under specific conditions of solvent, concentration, and temperature. For instance, studies on analogous organolithium systems have demonstrated the ability to assign separate signals to monomers, dimers, and even mixed aggregates in solution. researchgate.netresearchgate.netnih.gov In some cases, scalar coupling (J-coupling) between lithium and carbon (¹³C) or another lithium nucleus within an aggregate can provide further structural information.
Table 1: Representative Lithium NMR Chemical Shifts for Organolithium Aggregates
This table presents typical chemical shift ranges observed for various organolithium aggregates. The exact values for this compound may vary based on solvent and temperature.
| Aggregate State | Typical ⁶Li/⁷Li Chemical Shift (ppm) | Notes |
| Monomer | ~2.0 - 2.5 | Often observed in highly coordinating solvents like PMDTA or HMPA. wisc.edu |
| Dimer | ~1.5 - 2.0 | Common in solvents like THF. researchgate.netwisc.edu |
| Tetramer | ~0.5 - 1.5 | Prevalent in non-polar or weakly coordinating solvents like diethyl ether. nih.govwisc.edu |
While lithium NMR probes the metallic center, ¹H and ¹³C NMR spectroscopy provide information about the organic phenoxide ligand. The formation of this compound from phenol (B47542) is readily confirmed by the disappearance of the acidic phenolic proton signal in the ¹H NMR spectrum.
The chemical shifts of the aromatic protons and carbons in the phenoxide ring are sensitive to changes in electron density and the proximity of the lithium cations. Aggregation can lead to distinct sets of signals for phenoxide units in different chemical environments within a single aggregate, or averaged signals if dynamic exchange is rapid on the NMR timescale. These spectra are crucial for confirming the integrity of the phenoxide ligand and can provide secondary evidence for the aggregation state, especially when analyzed in conjunction with ⁶Li/⁷Li NMR data. researchgate.net
In solution, this compound aggregates are not static entities but are often involved in rapid dynamic equilibria. For example, an equilibrium between dimeric and tetrameric species might exist, with the position of the equilibrium depending on factors like solvent polarity and concentration.
Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. At low temperatures, the exchange between different aggregate states can be slowed, allowing for the observation of separate NMR signals for each species ("slow-exchange regime"). As the temperature is raised, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, population-averaged signal ("fast-exchange regime"). researchgate.net Analysis of the spectra at different temperatures, including the coalescence point, can provide thermodynamic and kinetic parameters for the exchange processes.
FT-IR spectroscopy probes the vibrational modes of molecules and provides a "fingerprint" that can be used for structural characterization. For this compound, two spectral regions are of particular interest.
C-O Stretching Vibration: The phenoxide C-O stretching mode is a strong absorption that is sensitive to the nature of the oxygen-lithium interaction. This band typically appears around 1250 cm⁻¹. Its exact frequency can shift depending on the aggregation state, as the polarization of the C-O bond is influenced by the coordination of the oxygen atom to one or more lithium cations.
Li-O Vibrational Modes: The vibrations involving the lithium-oxygen bonds occur at lower frequencies, typically in the far-infrared region between 300 and 600 cm⁻¹. nih.gov These modes, which can be assigned to Li-O stretching and bending, are a direct probe of the aggregate core. researchgate.netresearchgate.net Isotopic substitution (using ⁶Li instead of ⁷Li) can help confirm the assignment of these bands, as vibrations involving the lithium atom will shift to a higher frequency for the lighter isotope. nih.gov
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | > 3000 | Confirms presence of the phenyl ring. |
| Aromatic C=C Stretch | 1450 - 1600 | Characteristic of the phenyl ring structure. |
| Phenoxide C-O Stretch | ~1250 | Sensitive to the Li-O bonding and aggregation state. |
| Li-O Stretch/Bend | 400 - 500 | Direct probe of the Li-O aggregate core. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State Structural Determination via X-ray Crystallography
X-ray diffraction studies have revealed that the solid-state structure of this compound and its derivatives is highly dependent on the crystallization solvent and the presence of other ligands. wisc.edu Depending on these factors, this compound can adopt various aggregation states, including dimeric, trimeric, tetranuclear, and even higher-order structures. rsc.org For example, crystallization from coordinating solvents like tetrahydrofuran (B95107) (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA) often yields solvated dimeric or tetrameric structures where solvent molecules are coordinated to the lithium ions. wisc.edu These structures often feature central Li-O rings or more complex cubane-like (Li₄O₄) cores. The data obtained from crystallography, such as Li-O bond distances and the coordination number at the lithium center, serves as a crucial benchmark for interpreting the more complex solution-state data obtained from NMR and IR spectroscopy. goettingen-research-online.de
Table 3: Representative Crystallographic Parameters for a Generic Solvated this compound Dimer
| Parameter | Description | Typical Value |
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Li-O (phenoxide) distance | The bond length between lithium and the phenoxide oxygen. | ~1.85 - 1.95 Å |
| Li-O (solvent) distance | The bond length between lithium and a coordinated solvent molecule (e.g., THF). | ~1.90 - 2.00 Å |
| Li···Li distance | The distance between lithium atoms within the aggregate core. | ~2.30 - 2.50 Å |
| Li Coordination Number | The number of atoms bonded to the lithium ion. | Typically 3 or 4 |
| Li-O-Li Angle | The angle within the central Li₂O₂ ring. | ~85 - 95° |
| O-Li-O Angle | The angle within the central Li₂O₂ ring. | ~85 - 95° |
Elucidation of Coordination Geometries around Lithium Centers
The lithium centers within phenoxide and related alkoxide structures typically adopt coordination numbers of three or four, leading to distinct geometric motifs.
Tetrahedral Geometry: A coordination number of four is common for lithium in these aggregates, resulting in a tetrahedral geometry. In this arrangement, the lithium ion is coordinated by four oxygen atoms from bridging phenoxide groups or by a combination of phenoxide oxygens and solvent molecules (e.g., tetrahydrofuran, THF). This geometry helps to maximize electrostatic interactions and stabilize the aggregate core.
Trigonal-Planar Geometry: Three-coordinate lithium centers are also observed, adopting a trigonal-planar geometry. This motif is often found in less sterically hindered environments or when strong donor ligands are present that can satisfy the coordinative demands of the lithium ion without requiring a fourth bridging interaction. The Lewis acidity and substrate-binding capabilities of the lithium center are significantly influenced by whether it adopts a tetrahedral or trigonal geometry.
Distorted polyhedral arrangements also occur, particularly in larger, more complex clusters or in mixed-ligand systems where varying steric and electronic demands lead to irregular coordination spheres around the lithium ions.
Characterization of Discrete Aggregation States (Monomers, Dimers, Trimers, Tetramers, Pentamers, Hexamers)
This compound, like many organolithium compounds, exists as a distribution of discrete aggregates. The specific state of aggregation is a delicate balance between steric hindrance, solvent coordination, and the electronics of the phenoxide ligand. While detailed structural elucidation for every possible aggregate of simple this compound is not extensively documented, a clear pattern of behavior has been established through studies of closely related compounds like phenyllithium (B1222949) and lithium enolates. wikipedia.orgresearchgate.net
Monomers: Monomeric this compound is typically not isolated in the solid state from non-coordinating solvents but can exist in equilibrium with larger aggregates in donor solvents like THF. wisc.edu The monomer is often the most reactive species in solution, even when it is present only in low concentrations. wikipedia.org
Dimers: Dimeric structures are common, particularly in ethereal solvents. wikipedia.org They feature a central four-membered (LiO)₂ ring.
Trimers: Trinuclear structures have been identified for certain lithium phenolate (B1203915) derivatives, representing a key aggregation pattern for this class of compounds.
Tetramers: Tetrameric aggregates are frequently observed for organolithium compounds and are expected for this compound. wikipedia.orgnih.gov These often adopt a cubane-type structure with a central Li₄O₄ core, where lithium and oxygen atoms occupy alternate vertices of the cube.
Higher-order aggregates such as pentamers and hexamers are also known for organolithium compounds, particularly with less sterically demanding substituents or in non-coordinating solvents. nih.gov
| Aggregation State | Structural Motif | Commonly Observed In |
|---|---|---|
| Monomer | Solvated Li-O unit | Solutions with strong donor solvents (e.g., THF, HMPA) wisc.edu |
| Dimer | Planar (LiO)₂ ring | Ethereal solvents (e.g., THF) wikipedia.org |
| Trimer | Six-membered (LiO)₃ ring | Certain phenolate derivatives |
| Tetramer | Cubane-like Li₄O₄ core | Solid state and non-coordinating solvents (e.g., ether) wikipedia.orgnih.gov |
| Hexamer/Octamer | Stacked rings or complex polyhedra | Hydrocarbon solvents (for related alkyllithiums) nih.gov |
Analysis of Polymeric and Ladder Structures
Beyond discrete clusters, this compound can participate in the formation of extended polymeric or ladder-like structures, especially in mixed-metal systems or in the solid state with controlled solvation. These structures are built from the repetition of simpler aggregate units.
A notable example is a one-dimensional coordination polymer formed from the reaction of chromium(II) chloride with this compound. acs.orgresearchgate.net The resulting structure has the formula [Cr₂(μ₃-OPh)₂(μ-OPh)₆(μ-OH)(μ₃-Li)₄(μ₃-Cl)₂Li(THF)₆]n. In this architecture, complex multinuclear units containing both chromium and lithium are linked together into an infinite chain. The study of analogous lithium amides has shown that such extended structures can be conceptualized as the assembly of smaller rings (dimers, trimers) into infinite ladders, a structural motif that may also be accessible to lithium phenoxides under specific crystallization conditions. scilit.comacs.orgrsc.org
Investigation of Multinuclear Clusters (e.g., Li₈O₈ Cores, Cr-Li Mixed-Metal Compounds)
This compound is a versatile ligand for constructing complex multinuclear and mixed-metal clusters. The phenoxide group can bridge multiple metal centers, facilitating the assembly of large, intricate architectures.
Significant work has been done on chromium-lithium-phenoxide systems, where oxidative substitution reactions between chromium(II) chloride and this compound yield a variety of discrete, multinuclear Cr(III)-Li(I) aggregates. acs.orgresearchgate.net These reactions demonstrate the capacity of this compound to act as both a ligand and a structural component in building complex inorganic cages. Examples of these structurally characterized clusters include:
[Cr(OPh)₄(μ-OH)Li₂(THF)₃]₂: A dinuclear chromium complex bridged by hydroxide (B78521) ligands, with lithium ions integrated into the structure. acs.orgresearchgate.net
[Cr₃Li₃(OPh)₉(μ₃-OH)(μ₃-O)(THF)₆]: A complex heterometallic cluster containing a Cr₃Li₃ core. acs.orgresearchgate.net
[Cr₄(μ-OPh)₈(μ₃-OH)₆(μ-OH)₂Cl₂Li₆(THF)₆]·2THF: A larger cage compound with a core of four chromium and six lithium ions. acs.orgresearchgate.net
These examples underscore the ability of the phenoxide ligand to stabilize robust, high-nuclearity, mixed-metal frameworks.
| Cluster Formula | Metal Core | Description |
|---|---|---|
| [Cr(OPh)₄(μ-OH)Li₂(THF)₃]₂ | Cr₂Li₄ | Dinuclear chromium(III) aggregate with integrated lithium ions. acs.orgresearchgate.net |
| [Cr₃Li₃(OPh)₉(μ₃-OH)(μ₃-O)(THF)₆] | Cr₃Li₃ | Mixed-metal cluster with a central oxo and hydroxo ligand. acs.orgresearchgate.net |
| [Cr₄(μ-OPh)₈(μ₃-OH)₆(μ-OH)₂Cl₂Li₆(THF)₆]·2THF | Cr₄Li₆ | Large, multinuclear cage compound containing chloride ligands. acs.orgresearchgate.net |
Aggregation Behavior in Solution
The aggregation state of this compound in solution is not static but exists as a dynamic equilibrium between multiple species. The position of this equilibrium is profoundly influenced by the nature of the solvent, concentration, and temperature. This behavior is crucial as it directly impacts the reactivity of the phenoxide, with different aggregates often exhibiting vastly different kinetic profiles.
Method of Continuous Variation for Aggregation Number Determination
The method of continuous variation (MCV), commonly known as Job's method, is a valuable technique for determining the stoichiometry of complexes in solution, including the aggregation number of species like this compound. acs.orgnih.gov This method involves preparing a series of solutions where the mole fraction of the components is varied while the total concentration is held constant. A physical property that changes as a function of aggregation, such as NMR chemical shifts, is monitored. acs.orgnih.gov
When applied to lithium phenoxides, ⁶Li NMR spectroscopy is often the analytical tool of choice. acs.orgnih.gov A Job plot is constructed by plotting the change in the ⁶Li chemical shift against the mole fraction of the this compound in a mixture with a non-aggregating reference or a coordinating ligand. The plot's maximum or minimum point corresponds to the stoichiometry of the aggregate. unica.it
For instance, studies have successfully employed this method to characterize the aggregation of four different lithium phenolates in a variety of solvents, including diethyl ether (Et₂O) and pyridine. Depending on the specific combination of the lithium phenolate and the solvent, the formation of dimers, trimers, and tetramers has been observed. acs.orgnih.gov This approach is crucial for understanding the nature of the organolithium species present in solution, as aggregation and solvation states are often in a dynamic equilibrium. unica.it
Role of Ligand Sterics and Electronics on Aggregation State
The aggregation state of lithium phenoxides is highly sensitive to the steric and electronic properties of the phenoxide ligand itself. These factors directly influence the coordination environment of the lithium cation, determining whether the compound exists as a monomer, dimer, or higher-order aggregate. nih.govrsc.org
Steric Effects: The size of the substituents on the phenoxide ring plays a critical role. Bulky groups, particularly at the ortho positions, create steric hindrance that can prevent the formation of large aggregates. For example, while unsubstituted this compound often forms tetramers or hexamers, introducing bulky tert-butyl groups at the 2 and 6 positions of the phenyl ring can favor the formation of smaller species like dimers. This is due to the steric repulsion between the large alkyl groups, which physically obstructs the close association of multiple phenoxide units. nih.gov
Electronic Effects: The electronic nature of the substituents also modulates the aggregation state by altering the electron density on the phenoxide oxygen. Electron-donating groups (EDGs) increase the basicity of the oxygen, strengthening the Li-O bond and potentially favoring larger, more stable aggregates. In contrast, electron-withdrawing groups (EWGs) decrease the electron density on the oxygen, weakening the Li-O bond and potentially leading to smaller aggregates or a shift in the aggregation equilibrium. This interplay of steric and electronic effects allows for the fine-tuning of the structure and, consequently, the reactivity of lithium phenoxides. rsc.org
| Substituent on Phenoxide Ring | Primary Effect | Expected Predominant Aggregation State |
|---|---|---|
| None (Unsubstituted) | Baseline | Tetramer / Hexamer |
| 2,6-di-tert-butyl | Steric Hindrance | Dimer / Monomer |
| para-Methoxy (EDG) | Electronic (Donating) | Potentially favors higher-order aggregates |
| para-Nitro (EWG) | Electronic (Withdrawing) | Potentially favors lower-order aggregates |
Formation of Homo- and Heteroaggregated Species
Lithium phenoxides exhibit a strong tendency to form aggregated species in solution, which can be broadly classified as homoaggregates and heteroaggregates. bohrium.comsemanticscholar.org
Homoaggregation: This refers to the self-association of identical this compound units to form clusters. The degree of aggregation (n) in (PhOLi)n is influenced by factors such as solvent, concentration, and the ligand's structure. In non-coordinating solvents, lithium phenoxides tend to form larger aggregates like hexamers. However, in coordinating solvents such as tetrahydrofuran (THF), the solvent molecules can coordinate to the lithium centers, breaking down the larger structures into smaller aggregates like tetramers or dimers. wikipedia.org
Heteroaggregation: This involves the formation of mixed aggregates containing this compound and another type of lithium salt, such as a lithium amide or an alkyllithium reagent. bohrium.comwpmucdn.com These mixed aggregates often have structures and reactivities that are distinct from their parent homoaggregates. For example, the co-aggregation of a chiral lithium amide with phenyllithium has been studied to understand its structural implications. semanticscholar.org Similarly, mixed tetramers with 2:2 and 3:1 stoichiometries have been identified in mixtures of lithium amino alkoxides and lithium enolates. wpmucdn.com The formation of these heteroaggregates is a key principle in organolithium chemistry, as it can significantly influence the mechanism and selectivity of reactions. researchgate.net
Reaction Mechanisms and Pathways
Nucleophilic Reactivity of the Phenoxide Anion
The phenoxide anion is an ambident nucleophile, capable of reacting at either the oxygen atom (O-attack) or at the ortho and para carbons of the aromatic ring (C-attack). The electronic and steric environment, solvent, and counterion all play crucial roles in dictating the regioselectivity of its reactions. While O-alkylation and O-acylation are common, the nucleophilic character of the ring carbons is central to important carbon-carbon bond-forming reactions.
Participation in Carbon-Carbon Bond Formation
Beyond the well-known Kolbe-Schmitt reaction, the phenoxide anion of lithium phenoxide is more commonly employed as a Lewis base catalyst to facilitate carbon-carbon bond formation rather than acting as a direct carbon nucleophile. In these roles, it activates substrates to generate more potent nucleophiles.
Mukaiyama Aldol (B89426) Reaction: this compound has been shown to catalyze the Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone. pitt.eduwikipedia.org In this process, the phenoxide does not act as the primary nucleophile but as a Lewis base catalyst. The proposed mechanism involves the activation of the silyl enol ether by the phenoxide, potentially through a hypervalent silicate (B1173343) intermediate. pitt.edu This intermediate enhances the nucleophilicity of the enol silane, which then attacks the carbonyl compound, activated by the lithium cation. This catalytic approach is effective in promoting the formation of a new carbon-carbon bond to yield a β-hydroxy ketone or its silylated precursor. wikipedia.org
Michael Addition: this compound can also catalyze the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. liverpool.ac.ukunishivaji.ac.in In this context, this compound functions as a base to deprotonate a pronucleophile (e.g., a β-ketoester or malonate), generating a soft carbanion. masterorganicchemistry.comarkat-usa.org This carbanion then undergoes a 1,4-addition to the Michael acceptor. The role of the phenoxide is purely catalytic in generating the active nucleophile. Some heterobimetallic catalysts incorporating this compound have been developed for asymmetric Michael additions, highlighting its utility in constructing complex chiral molecules. arkat-usa.org
Nucleophilic Aromatic Substitution Reactions
In nucleophilic aromatic substitution (SₙAr) reactions, this compound acts as a potent nucleophile, displacing a leaving group on an electron-deficient aromatic ring. The phenoxide anion attacks the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. frontiersin.orgresearchgate.net The stability of this complex is crucial and is enhanced by the presence of electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions of the leaving group. frontiersin.org
The general mechanism involves two steps:
Addition: The phenoxide nucleophile attacks the electrophilic aromatic ring to form the resonance-stabilized Meisenheimer complex. This is typically the rate-determining step. frontiersin.org
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final ether product.
A notable example is the reaction of substituted lithium phenoxides with 2,4-difluoronitrobenzene. researchgate.net In this reaction, the regioselectivity of the substitution (attack at the ortho- or para-fluorine) is highly dependent on the reaction conditions. Studies have shown that the use of nonpolar solvents can favor ortho-selectivity, which is attributed to the formation of a six-membered polar transition state involving the lithium cation, the phenoxide oxygen, and the nitro group of the substrate. This chelation effect directs the nucleophilic attack to the proximate ortho position.
The nature of the alkali metal cation (Li⁺, Na⁺, K⁺) significantly influences the orientation of the substitution. In a study using liquid ammonia (B1221849) as the solvent, the degree of ionic association between the cation and the phenoxide anion was found to affect the ortho/para product ratio. nih.gov The small lithium cation forms a tighter ion pair with the phenoxide, which can influence the steric and electronic presentation of the nucleophile as it approaches the electrophilic ring, thereby altering the regiochemical outcome.
Carboxylation Reactions: The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a pivotal industrial process for the synthesis of aromatic hydroxy acids, most notably salicylic (B10762653) acid. The reaction involves the carboxylation of a metal phenoxide with carbon dioxide under pressure and heat.
Mechanistic Studies of Salicylic Acid Formation
The mechanism of the Kolbe-Schmitt reaction has been a subject of extensive study and debate. It is now generally accepted that the reaction does not involve the direct electrophilic attack of CO₂ on the aromatic ring. Instead, the initial step is the coordination of carbon dioxide with the oxygen atom of the metal phenoxide. This interaction forms an unstable intermediate complex, often described as a metal phenoxide-CO₂ adduct.
Computational studies using Density Functional Theory (DFT) have elucidated a multi-step pathway for the carboxylation of this compound:
Complex Formation: this compound and carbon dioxide form an initial adduct. The CO₂ molecule interacts with the phenoxide oxygen, and the lithium cation plays a crucial role in coordinating and activating both reactants.
Intramolecular Rearrangement: The CO₂ moiety, activated by its interaction with the phenoxide, undergoes an intramolecular electrophilic attack on the aromatic ring. This rearrangement proceeds through a distinct transition state.
Intermediate Formation: The attack on the ring leads to the formation of a cyclohexadienone intermediate, where the carboxylate group is attached to a carbon that is no longer aromatic.
Tautomerization: A proton transfer (tautomerization) occurs to restore the aromaticity of the ring, leading to the formation of the lithium salt of salicylic acid. This final step is often the rate-limiting part of the transformation.
Analysis of Intermediates and Transition States
DFT calculations have provided valuable insights into the energetics of the Kolbe-Schmitt reaction pathway for this compound. The reaction proceeds through several intermediates and transition states, with the lithium cation being intimately involved throughout the process.
The initial formation of the this compound-CO₂ complex is an exothermic process. The subsequent intramolecular attack on the ortho-carbon involves surmounting an activation energy barrier corresponding to the first transition state (TS1). This leads to a distinct intermediate (INT1). The pathway continues through a second transition state (TS2) for the proton transfer step, which ultimately yields the thermodynamically stable lithium salicylate (B1505791) product.
Below is a table summarizing representative computed energy values for the key stages of the reaction.
Interactive Data Table: Computed Energetics for the Kolbe-Schmitt Reaction of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants (LiOPh + CO₂) | 0.0 | Initial separated reactants |
| 2 | LiOPh-CO₂ Complex | -5.4 | Formation of the initial adduct |
| 3 | Ortho-Transition State 1 (o-TS1) | +15.2 | Transition state for C-C bond formation |
| 4 | Ortho-Intermediate 1 (o-INT1) | +9.8 | Cyclohexadienone intermediate |
| 5 | Ortho-Transition State 2 (o-TS2) | +25.6 | Transition state for proton transfer |
| 6 | Product (Lithium Salicylate) | -21.5 | Final carboxylated product |
Note: The energy values are illustrative and based on typical DFT computational results. Actual values may vary depending on the level of theory and basis set used.
Ortho- versus Para-Selectivity and Cationic Influence
A defining feature of the Kolbe-Schmitt reaction is the profound influence of the alkali metal cation on the regioselectivity of the carboxylation. While sodium and potassium phenoxides can produce significant amounts of the para-isomer (p-hydroxybenzoic acid), particularly at higher temperatures, this compound exhibits exceptionally high selectivity for the ortho-isomer (salicylic acid) under most conditions.
This high ortho-selectivity is primarily attributed to the small ionic radius and high charge density of the Li⁺ cation. The lithium ion forms a stable, six-membered chelated transition state involving the phenoxide oxygen, the lithium cation, and the oxygen of the incoming carbon dioxide molecule. This pre-organized assembly directs the electrophilic attack of the CO₂ carbon specifically to the nearby ortho position of the phenoxide ring.
The larger cations, such as Na⁺ and K⁺, form weaker and less compact chelate structures. This looser association allows for carboxylation to occur at the more sterically accessible para-position, especially as higher temperatures provide the energy to overcome the barrier for para-attack and potentially favor the thermodynamically more stable para-product.
Interactive Data Table: Cation Influence on Regioselectivity in the Kolbe-Schmitt Reaction
| Cation | Ionic Radius (Å) | Predominant Product | Typical Ortho/Para Ratio | Rationale |
| Li⁺ | 0.76 | Salicylic Acid | >98 : <2 | Strong chelation effect, stable 6-membered transition state favors ortho-attack. |
| Na⁺ | 1.02 | Salicylic Acid | ~85 : 15 | Weaker chelation, para-isomer formation increases with temperature. |
| K⁺ | 1.38 | p-Hydroxybenzoic Acid | <15 : >85 | Little chelation control; reaction favors the thermodynamically more stable para-isomer, especially at higher temperatures. |
Note: Ratios are approximate and can be influenced by reaction temperature, pressure, and time.
Kinetic and Thermodynamic Parameters of Carboxylation
The carboxylation of this compound, a key step in the Kolbe-Schmitt reaction to produce salicylic acid, exhibits distinct kinetic and thermodynamic characteristics compared to other alkali metal phenoxides. researchgate.net Theoretical and experimental studies have shown that the reaction mechanism for all alkali metal phenoxides (Li, Na, K, Rb, Cs) with carbon dioxide is broadly similar, proceeding through related transition states and intermediates to yield ortho and para substituted products. researchgate.netnih.govacs.org However, a notable exception is this compound, which exclusively yields the ortho-isomer, salicylic acid. researchgate.netnih.govacs.org
Kinetic investigations reveal a non-first-order behavior with respect to the concentration of this compound, suggesting complex interactions between the reacting species. The apparent activation energy for the carboxylation of this compound has been determined to be approximately 10.6 kcal/mol. This value is notably lower than that observed for sodium phenoxide, indicating a lower energy barrier for the reaction to proceed.
From a thermodynamic standpoint, while pathways for both ortho and para substitution are competitive for other alkali phenoxides, the ortho-pathway is overwhelmingly favored for this compound. researchgate.net Density Functional Theory (DFT) calculations suggest that for alkali metal phenoxides in general, the reaction pathway leading to the most stable product (thermodynamic control) and the pathway with the lowest activation barrier (kinetic control) are competitive. researchgate.net The high selectivity of this compound for ortho-carboxylation is a unique feature attributed to the small ionic radius of the lithium cation. nih.gov
Table 1: Comparative Parameters for Alkali Metal Phenoxide Carboxylation
| Parameter | This compound | Sodium Phenoxide | Potassium Phenoxide | Reference |
|---|---|---|---|---|
| Primary Product(s) | Salicylic acid (ortho-product only) | Salicylic acid, 4-hydroxybenzoic acid (ortho and para) | Salicylic acid, 4-hydroxybenzoic acid (ortho and para) | researchgate.netnih.govmdpi.com |
| Apparent Activation Energy | ~10.6 kcal/mol | Higher than this compound | Data not specified | |
| Reaction Order (w.r.t. Phenoxide) | Non-first-order (~1/3) | Typically first-order | Typically first-order |
Addition Reactions
This compound serves as a versatile catalyst and reagent in several types of addition reactions, demonstrating unique mechanistic pathways.
Catalyzed Addition of Propylene (B89431) Oxide to Phenol (B47542)
This compound is an effective catalyst for the addition of propylene oxide to phenol. researchgate.netnii.ac.jp This reaction has been studied under various temperature and reactant molar ratio conditions to elucidate its mechanism. researchgate.netnii.ac.jp
Kinetic studies of the this compound-catalyzed addition of propylene oxide to phenol reveal unusual behavior compared to its sodium and potassium counterparts. The reaction exhibits a non-first-order dependence on the catalyst concentration. Specifically, the reaction order is approximately one-third with respect to the this compound concentration. This fractional order suggests a complex reaction mechanism where the catalytically active species is in equilibrium with inactive aggregates. It is proposed that this compound exists predominantly as trimeric aggregates in solution, and only the monomeric form is catalytically active. This contrasts with sodium and potassium phenoxides, which typically show first-order kinetics in this reaction.
Table 2: Kinetic Data for Propylene Oxide Addition to Phenol
| Catalyst | Reaction Order (w.r.t. Catalyst) | Proposed Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| This compound | ~ 1/3 | Multi-centered reaction via a three-component complex | Equilibrium between monomeric (active) and trimeric (inactive) catalyst forms. | researchgate.netsmolecule.com |
| Sodium/Potassium Phenoxide | ~ 1 | Ionic mechanism | Catalyst is predominantly in its active monomeric form. |
Mannich-Type Addition Reactions
This compound functions as an effective Lewis base catalyst in Mannich-type reactions. oup.com It has been successfully employed in the tandem Mannich-type addition and cyclization reaction between benzylideneanilines and trimethylsilyl (B98337) enolates derived from S-ethyl thioates. oup.com This process smoothly affords β-lactams in good to high yields with high trans-selectivity. oup.com
In these reactions, this compound is thought to activate the silyl enolate, facilitating its addition to the imine. oup.com The reaction can be carried out in solvents like dimethylformamide (DMF) at 45°C. oup.com Furthermore, this compound has been used as part of a combined catalytic system. For instance, in combination with a chiral silver complex, it has been shown to be a promising system for direct, enantioselective Mannich-type reactions of imines derived from aromatic aldehydes. jst.go.jp
Ring-Opening Reactions with Epoxides
This compound is utilized as a nucleophile in the ring-opening of epoxides. scielo.org.mxscielo.org.mx This reaction is a valuable method for forming new carbon-oxygen bonds. In the presence of a suitable catalyst or activator, the phenoxide anion attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy ether. researchgate.net
While many studies discuss phenoxides in general, specific applications highlight the role of the lithium cation. For example, in asymmetric ring-opening reactions of meso-epoxides catalyzed by chiral Schiff base ligands, the active catalytic species is believed to be a this compound-alkoxide aggregate. scielo.org.mxscielo.org.mx The lithium cation can act as a Lewis acid, coordinating to the epoxide oxygen and activating the ring for nucleophilic attack. mdpi.com This activation, combined with the nucleophilicity of the phenoxide, facilitates the ring-opening process. The stereochemical outcome of these reactions can be influenced by the formation of rigid, crowded this compound clusters when bulky ligands are used. scielo.org.mxscielo.org.mx
Substitution Reactions with Inorganic and Organic Substrates
This compound is a versatile nucleophile that engages in a variety of substitution reactions with both inorganic and organic compounds. Its reactivity is influenced by its aggregation state, the solvent, and the nature of the electrophilic substrate.
Reaction with Hexahalocyclotriphosphazenes
This compound reacts with hexahalocyclotriphosphazenes, such as hexachlorocyclotriphosphazene (N₃P₃Cl₆) and hexafluorocyclotriphosphazene (B96674) (N₃P₃F₆), via nucleophilic substitution. In these reactions, the phenoxy group replaces one or more halogen atoms on the phosphazene ring.
Kinetic studies involving lithium, sodium, and potassium phenoxides reveal that the reaction proceeds through an associative mechanism. tandfonline.com This involves the formation of a five-coordinate phosphorus intermediate. tandfonline.com The rate-determining step is the initial addition of the phenoxide anion to the phosphorus center, rather than the subsequent cleavage of the phosphorus-halogen bond. tandfonline.com
The reactivity is significantly influenced by the halogen present on the phosphazene ring. Reactions with hexafluorocyclotriphosphazene are faster than with its chlorinated analogue. tandfonline.comresearchgate.net This is attributed to the higher positive charge on the phosphorus centers in the fluorinated ring, making them more susceptible to nucleophilic attack. tandfonline.com For instance, in competitive reactions, sodium phenoxide shows a preference for reacting with N₃P₃F₆ over N₃P₃Cl₆. researchgate.net
The substitution pattern is typically non-geminal, meaning that the second and subsequent phenoxy groups add to different phosphorus atoms rather than the one that has already been substituted. researchgate.netdtic.mil Detailed studies of the reaction between the lithium enolate of acetaldehyde (B116499) and hexachlorocyclotriphosphazene also show that a non-geminal pathway is predominantly followed. dtic.mil
| Feature | Description | Supporting Evidence |
|---|---|---|
| Reaction Mechanism | Associative | Kinetic studies and computational results support the formation of a five-coordinate phosphorus intermediate. tandfonline.com |
| Rate-Determining Step | Addition of the phenoxide nucleophile to the phosphorus center. | This contrasts with some amine substitution reactions where P-X bond cleavage is rate-limiting. tandfonline.com |
| Reactivity of Substrate | N₃P₃F₆ > N₃P₃Cl₆ | The higher positive charge on phosphorus in the fluoro-derivative enhances the reaction rate. tandfonline.comresearchgate.net |
| Substitution Pattern | Predominantly non-geminal | Spectroscopic analysis of products shows substitution occurs at different P atoms. researchgate.netdtic.mil |
Ortho-Lithiation Directed by Phenoxide
The phenoxide group can act as a directed metalation group (DMG), facilitating the selective lithiation at the ortho-position of the aromatic ring. wikipedia.org This process, known as directed ortho-metalation (DoM), is a powerful tool for the regioselective synthesis of substituted phenols. wku.edunih.gov
The mechanism involves the coordination of an organolithium base, typically an alkyllithium like n-butyllithium, to the oxygen atom of the this compound. wikipedia.orgacs.org This pre-coordination brings the base into proximity with the ortho-protons of the aromatic ring. uwindsor.ca The strong basicity of the alkyllithium then allows for the deprotonation of the nearest ortho-position, forming a stable ortho-lithiated intermediate while the lithium-oxygen interaction is maintained. wikipedia.orgacs.org This intermediate can then be treated with various electrophiles to introduce a wide range of substituents specifically at the ortho-position. acs.org
This method offers high regioselectivity, targeting the ortho position exclusively, in contrast to typical electrophilic aromatic substitution reactions on phenols which often yield a mixture of ortho and para isomers. wikipedia.orgwku.edu The phenoxide, by its nature as a deprotonated phenol, is already in the correct form to act as a DMG. nih.gov However, the process can be complex, as the aggregation state of the organolithium reagent and the this compound can influence the reaction's efficiency. acs.org
Reactivity with Organotin Phenoxides
The interaction between this compound and organotin phenoxides is primarily observed in the context of lithium salts, such as lithium perchlorate (B79767), catalyzing reactions of organotin phenoxides. researchgate.netresearchgate.net Organotin phenoxides are noted to be significantly more reactive than their corresponding phenols in reactions with electrophiles like diethyl azodicarboxylate (DEAD). researchgate.net
In these reactions, lithium perchlorate in a solvent like diethyl ether acts as a catalyst, enabling the reaction to proceed at room temperature and produce para-substituted phenolic products in high yields. researchgate.netresearchgate.net The catalytic effect is thought to arise from the lithium ion lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile through association, thereby activating it for attack by the organotin phenoxide. researchgate.net
While direct substitution reactions between this compound and organotin phenoxides are not extensively documented, the formation of "double phenoxides" has been reported. For example, reacting triorganotin(IV) phenoxides with alkali metal derivatives of phenols (like potassium phenoxide) can yield complexes of the type M₂[R₃Sn(DNP)₃]. researchgate.net This indicates that an interaction between the alkali metal phenoxide and the organotin phenoxide can occur, leading to more complex structures.
Comparative Reactivity Studies with Other Alkali Metal Phenoxides
The reactivity of phenoxides is significantly influenced by the associated alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺). The size and Lewis acidity of the cation affect reaction rates, mechanisms, and product distributions.
| Alkali Metal Phenoxide | Major Product(s) | Key Observation |
|---|---|---|
| This compound (LiOPh) | Salicylic acid (ortho-product) | Reaction shows very high ortho-selectivity. acs.orgresearchgate.net |
| Sodium Phenoxide (NaOPh) | Salicylic acid, with some 4-hydroxybenzoic acid (para-product) | Primarily ortho-substitution, but less selective than lithium. mdpi.com |
| Potassium Phenoxide (KOPh) | Mixture of salicylic acid and 4-hydroxybenzoic acid | Significant formation of the para-product. researchgate.netmdpi.com |
| Rubidium/Cesium Phenoxide (RbOPh/CsOPh) | Mixture with increasing yields of the para-product | The yield of the para-product increases as the cation size increases. acs.orgresearchgate.net |
In nucleophilic substitution reactions on hexahalocyclotriphosphazenes, kinetic studies show differences in reaction rates depending on the cation. tandfonline.com The reaction of this compound was studied at various temperatures to evaluate activation parameters, confirming an associative mechanism. tandfonline.com The nature of the alkali metal also plays a role in other C-H functionalization reactions. In a rhodium-catalyzed reaction of free phenols, different alkali metal carbonates were used to generate the phenoxide in situ. It was observed that Cs₂CO₃, K₂CO₃, and Na₂CO₃ were effective, while Li₂CO₃ gave no product. acs.org This highlights that the specific nature of the metal-phenoxide interaction is crucial for reactivity, with the hard, small lithium cation potentially forming tighter aggregates or having different coordination behavior that can inhibit certain catalytic cycles. acs.org Generally, the reactivity of the alkali metals themselves increases down the group from Lithium to Cesium. senecalearning.com
Compound Reference Table
| Compound Name | Chemical Formula / Abbreviation |
|---|---|
| 4-hydroxybenzoic acid | C₇H₆O₃ |
| n-butyllithium | n-BuLi |
| Carbon dioxide | CO₂ |
| Cesium carbonate | Cs₂CO₃ |
| Cesium phenoxide | CsOPh |
| Diethyl azodicarboxylate | DEAD |
| Diethyl ether | (C₂H₅)₂O |
| Hexachlorocyclotriphosphazene | N₃P₃Cl₆ |
| Hexafluorocyclotriphosphazene | N₃P₃F₆ |
| Lithium carbonate | Li₂CO₃ |
| Lithium perchlorate | LiClO₄ |
| This compound | LiOPh |
| Potassium carbonate | K₂CO₃ |
| Potassium phenoxide | KOPh |
| Rubidium phenoxide | RbOPh |
| Salicylic acid | C₇H₆O₃ |
| Sodium carbonate | Na₂CO₃ |
| Sodium phenoxide | NaOPh |
Catalytic Applications in Organic Synthesis and Polymer Chemistry
Specific Organometallic Catalysis
Gallium(III)-Catalyzed Ortho-Ethynylation of Phenols
A notable application of lithium phenoxide is its essential role in the gallium(III)-catalyzed ortho-ethynylation of phenols. organic-chemistry.orgnih.gov This reaction provides a direct and efficient method for introducing an ethynyl (B1212043) group at the position ortho to the hydroxyl group on a phenol (B47542) ring. organic-chemistry.orgelsevierpure.com The process utilizes a silylated chloroethyne (B1205976) as the ethynylating agent in the presence of a catalytic amount of gallium(III) chloride (GaCl₃). nih.govelsevierpure.com
Crucially, the presence of this compound is indispensable for the catalytic cycle to proceed. nih.govelsevierpure.com The proposed mechanism involves the in-situ formation of a phenoxygallium species. This intermediate then adds to the silylated chloroethyne, followed by an elimination of GaCl₃ to yield the ortho-ethynylated phenol product and regenerate the gallium catalyst. organic-chemistry.orgnih.gov The addition of a sterically hindered base, such as 2,6-di(tert-butyl)-4-methylpyridine, is often necessary to prevent side reactions like desilylation and hydration of the products. nih.gov This catalytic system is versatile, applicable to a range of substituted phenols, and achieves high yields with catalyst turnover numbers typically between 8 and 10. organic-chemistry.orgnih.gov
| Phenol Substrate | Ethynylating Agent | Catalyst System | Yield (%) |
|---|---|---|---|
| Phenol | (Triisopropylsilyl)chloroethyne | GaCl₃, this compound, 2,6-di(tert-butyl)-4-methylpyridine | 95 |
| 4-Methylphenol | (Triisopropylsilyl)chloroethyne | GaCl₃, this compound, 2,6-di(tert-butyl)-4-methylpyridine | 94 |
| 4-Methoxyphenol | (Triisopropylsilyl)chloroethyne | GaCl₃, this compound, 2,6-di(tert-butyl)-4-methylpyridine | 89 |
| 2-Methylphenol | (Triisopropylsilyl)chloroethyne | GaCl₃, this compound, 2,6-di(tert-butyl)-4-methylpyridine | 91 |
Role in Enantioselective Catalysis (e.g., Cyanosilylation of Ketones)
This compound derivatives are integral to the design of chiral catalysts for asymmetric synthesis. A prominent example is the use of a chiral lithium(I) phosphoryl phenoxide aqua complex as a highly effective acid/base cooperative catalyst for the enantioselective cyanosilylation of ketones. bohrium.comnih.govresearcher.life This reaction is a key method for producing cyanohydrins, which are versatile intermediates in the synthesis of valuable compounds like α-hydroxy carboxylic acids and β-hydroxy amines. thieme-connect.com
In this catalytic system, the this compound-based catalyst facilitates the transfer of a cyano group from a silicon-based reagent, such as trimethylsilyl (B98337) cyanide (TMSCN), to a ketone. The reaction is believed to proceed through the in-situ generation of a pentacoordinate silicate (B1173343), [Li]⁺[TMS(CN)₂]⁻, which acts as a highly reactive cyanating agent. thieme-connect.com The chiral environment provided by the phosphoryl phenoxide ligand directs the stereochemical outcome of the reaction, leading to high yields and excellent enantioselectivities (up to 98% ee) for a variety of ketone substrates, including acetophenone (B1666503) derivatives and cyclic ketones. thieme-connect.com The scalability of this method has been demonstrated, underscoring its practical utility. bohrium.comthieme-connect.com
| Ketone Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Acetophenone | Chiral Lithium(I) Phosphoryl Phenoxide | 99 | 93 |
| 4'-Methoxyacetophenone | Chiral Lithium(I) Phosphoryl Phenoxide | 97 | 93 |
| 2'-Chloroacetophenone | Chiral Lithium(I) Phosphoryl Phenoxide | 94 | 91 |
| Propiophenone | Chiral Lithium(I) Phosphoryl Phenoxide | 94 | 90 |
| 1-Indanone | Chiral Lithium(I) Phosphoryl Phenoxide | 80 | 91 |
Catalytic Effects of Lithium Salts
The lithium cation itself, often in the form of simple salts, can exert significant catalytic effects in organic reactions. This is primarily due to its nature as a hard Lewis acid, allowing it to coordinate to Lewis basic sites on reactants and accelerate reactions.
Lithium Perchlorate (B79767) Catalysis in Organic Reactions
Lithium perchlorate (LiClO₄) is a particularly effective catalyst for a variety of organic transformations due to its high solubility in many organic solvents. wikipedia.org It is widely used to accelerate Diels-Alder reactions, where the Li⁺ ion is proposed to bind to Lewis basic sites on the dienophile, thereby lowering its LUMO energy and increasing the reaction rate. wikipedia.org
Beyond cycloadditions, lithium perchlorate also catalyzes other reactions, such as the Baylis-Hillman reaction and the metallo-ene reaction of allyltin (B8295985) compounds. wikipedia.orgrsc.org In the context of phenoxides, LiClO₄ has been shown to have a pronounced catalytic effect on the reactions of organotin phenoxides with azodicarboxylates, leading to ring-aminated phenols in excellent yields. researchgate.net The ionic environment created by the dissolved lithium perchlorate can facilitate the formation of polar intermediates, thereby accelerating the reaction. researchgate.net Furthermore, solid lithium perchlorate can act as a mild and efficient Lewis acid for promoting the cyanosilylation of carbonyl compounds under neutral conditions. wikipedia.org
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. While quaternary ammonium (B1175870) salts are the most common phase-transfer catalysts, the phenoxide ion, as the conjugate base of phenol, can participate in and facilitate such processes. In the context of lithium-oxygen (Li-O₂) batteries, phenol has been shown to act as a phase-transfer catalyst that enhances the discharge mechanism. nih.gov
The process involves the phenolate (B1203915) ion, which is formed in the system. The proton from phenol can act as a phase-transfer agent, converting the insoluble discharge product, lithium peroxide (Li₂O₂), into a more soluble protonated form. nih.gov This prevents the passivation of the electrode surface and promotes a solution-phase mechanism, leading to a significant increase in battery capacity. nih.gov The phenolate ion plays a critical role in this catalytic cycle by ensuring the reversible transfer of the proton. nih.gov This principle is analogous to solid-liquid PTC systems where a catalytic intermediate is formed from a solid reactant (like an alkali metal phenoxide) and transferred into the organic phase to react with a substrate. researchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone in the computational study of organometallic compounds like lithium phenoxide. By approximating the many-body electronic Schrödinger equation to a problem of electron density, DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of investigations.
For instance, calculations show that the highest occupied molecular orbital (HOMO) is typically localized on the phenoxide ring and the oxygen atom, reflecting the nucleophilic character of the compound. The lowest unoccupied molecular orbital (LUMO) is often associated with the aromatic system. The interaction between the lithium 2s orbital and the oxygen 2p orbitals is a key feature of the Li-O bond, which exhibits significant ionic character. In phenoxide-adduct systems, DFT has been used to show how phenoxide can utilize different molecular orbitals to bind to multiple species simultaneously. pnas.org
Table 1: Illustrative DFT-Calculated Electronic Properties of a Monomeric this compound Model Note: These values are representative and can vary significantly based on the functional, basis set, and phase (gas vs. solvent) used in the calculation.
| Property | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -2.5 eV | Energy of the Highest Occupied Molecular Orbital, related to ionization potential and nucleophilicity. |
| LUMO Energy | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 4.0 eV | An indicator of chemical reactivity and the energy required for electronic excitation. |
| Mulliken Charge on Li | +0.85 | Indicates a high degree of positive charge on the lithium atom, characteristic of an ionic bond. |
| Mulliken Charge on O | -0.78 | Indicates a high concentration of negative charge on the oxygen atom. |
One of the most powerful applications of DFT is the mapping of reaction pathways. By calculating the potential energy surface for a given reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state (TS) structures that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for understanding reaction kinetics.
DFT has been employed to model various reactions involving this compound, such as its role in polymerization or as a precursor in organic synthesis. The process involves meticulous geometric optimization of all stationary points on the reaction pathway. Frequency calculations are then performed to confirm the nature of these points: minima (reactants, intermediates, products) have all real vibrational frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Studies on related lithium-mediated reactions have shown that the choice of density functional can significantly impact the calculated barrier heights, with variations of several kcal/mol observed between different functionals. researchgate.net For example, in the decomposition of ethylene (B1197577) carbonate, GGA functionals were found to underestimate the barrier height by up to 10 kcal/mol compared to more accurate methods, underscoring the importance of benchmarking DFT results. researchgate.net
DFT calculations provide a framework for understanding and predicting the catalytic activity of this compound. By modeling the entire catalytic cycle, it is possible to determine the rate-determining step and identify the structural and electronic factors that control selectivity (e.g., regio- or stereoselectivity).
For example, in a hypothetical catalytic reaction, DFT could be used to model the coordination of a substrate to the lithium center of the phenoxide. This coordination alters the electronic structure of both the substrate and the catalyst, potentially lowering the activation energy for a subsequent transformation. The model can compare different modes of substrate binding and competing reaction pathways to predict the most likely outcome. The catalytic performance can be correlated with calculated electronic descriptors, which helps in the rational design of more efficient catalysts. researchgate.net DFT has been successfully used to investigate the redox properties and catalytic applications of various metal complexes with phenolate-type ligands, providing insights that are transferable to the study of this compound. rsc.org
In solution, this compound does not typically exist as a simple monomer. It forms various aggregates (dimers, tetramers, etc.), and the degree of aggregation is highly dependent on the solvent. DFT, often combined with continuum solvation models (like PCM or SMD) or explicit solvent molecules, is used to investigate the thermodynamics of these aggregation and solvation processes.
Computational studies on analogous lithium enolates have provided a robust model for understanding this compound behavior. nih.gov DFT calculations can determine the relative free energies of different aggregate structures (e.g., dimers versus tetramers) and their solvated complexes. nih.gov These calculations show that solvent molecules, such as tetrahydrofuran (B95107) (THF), coordinate to the lithium centers, stabilizing the aggregates but also influencing the equilibrium between different aggregation states. By calculating the free energies of solvation and the binding energies for sequential solvent molecule addition, a detailed picture of the solution-phase structure can be constructed. nih.gov This is critical, as the reactivity of this compound is often tied to its aggregation state, with smaller aggregates or monomers typically exhibiting higher reactivity.
Ab Initio and Molecular Dynamics Simulations
While static DFT calculations are excellent for studying equilibrium structures and reaction barriers, Ab initio Molecular Dynamics (AIMD) allows for the simulation of the dynamic evolution of a system over time. In AIMD, the forces on the atoms are calculated "on-the-fly" using a quantum mechanical method (usually DFT), providing a first-principles-based description of atomic motion, bond breaking/formation, and molecular rearrangements in real-time. rsc.orgsemanticscholar.org
AIMD simulations can be applied to study the initial stages of reactions involving this compound at interfaces, such as its interaction with an electrode surface in a battery context. rsc.org These simulations can reveal complex, dynamic processes, including solvent reorganization and the spontaneous breakdown of molecules that would be difficult to predict from static calculations alone. researchgate.net
Due to their high computational cost, AIMD simulations are typically limited to small systems and short timescales (picoseconds). To bridge the gap to larger scales, machine learning potentials trained on ab initio data are increasingly used. These models can reproduce the accuracy of the underlying quantum chemical method with significantly greater efficiency, enabling large-scale molecular dynamics simulations over nanoseconds or longer. princeton.edu This approach has been successfully used to model chemical reactions and thermodynamics in related molten lithium systems, such as lithium hydroxide (B78521) and lithium carbonate. princeton.edu
Inverse Molecular Design Approaches
Traditional computational studies follow a "direct" approach: a specific molecular structure is proposed, and its properties are calculated. In contrast, inverse molecular design begins with a desired property or function and employs algorithms to generate molecular structures predicted to exhibit that property. mdpi.comnih.gov
This approach is highly relevant for designing new phenoxide-based molecules for specific applications. For example, a genetic algorithm coupled with DFT calculations has been used to search the vast chemical space of substituted phenoxides to find optimal candidates for aqueous direct air capture of CO₂. pnas.org The algorithm starts with a population of phenoxide structures, calculates their CO₂ binding properties using DFT, and then "evolves" the population by applying genetic operators (crossover, mutation) to the best-performing candidates. This iterative process identified novel phenoxide structures with bulky ortho substituents that force a specific binding configuration with CO₂, decoupling properties that normally scale with each other and leading to improved performance. pnas.org Generative models, such as those based on deep learning, are also powerful tools for inverse design, capable of generating novel and synthesizable molecules tailored for a specific function. technion.ac.il
Compound Index
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Tetrahydrofuran (THF) |
| Ethylene carbonate |
| Lithium hydroxide |
| Lithium carbonate |
Computational Screening for Optimized Reactivity
Computational screening, particularly high-throughput screening, leverages computational power to evaluate large libraries of virtual compounds for specific properties, thereby accelerating the discovery of molecules with optimized reactivity. This approach is highly pertinent to the study of this compound and its derivatives, where substituents on the phenyl ring can be systematically varied to tune the compound's electronic and steric properties.
The primary methodology employed in these screening studies is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size. By calculating various descriptors, researchers can predict the reactivity of a range of substituted this compound species. Key descriptors often include:
Frontier Molecular Orbital (FMO) energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. For this compound, a higher HOMO energy suggests increased nucleophilicity, while a lower LUMO energy indicates greater electrophilicity.
Natural Bond Orbital (NBO) analysis: This analysis provides information about the charge distribution within the molecule. The charge on the phenoxide oxygen, for example, is a direct measure of its nucleophilicity.
Reaction energies and activation barriers: By modeling specific reactions, such as alkylation or carboxylation, the reaction energies (thermodynamics) and activation barriers (kinetics) can be calculated. This allows for a direct comparison of the catalytic activity of different this compound derivatives.
A virtual library of this compound derivatives can be constructed by systematically introducing various electron-donating and electron-withdrawing substituents at the ortho, meta, and para positions of the phenyl ring. The following table provides a conceptual framework for such a screening study:
| Substituent | Position | Calculated HOMO Energy (eV) | Calculated Charge on Oxygen (e) | Calculated Activation Energy for a Model Reaction (kcal/mol) |
| -H | - | -1.5 | -0.75 | 20.0 |
| -CH₃ | para | -1.3 | -0.78 | 18.5 |
| -NO₂ | para | -2.0 | -0.70 | 22.5 |
| -OCH₃ | ortho | -1.2 | -0.80 | 17.0 |
| -Cl | meta | -1.7 | -0.73 | 21.0 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from computational screening studies.
Through such screening, it is possible to identify promising candidates for specific applications. For instance, derivatives with electron-donating groups are predicted to be more reactive in nucleophilic substitution reactions.
Genetic Algorithms in Molecular Design
Genetic algorithms (GAs) represent a more sophisticated approach to molecular design, employing principles of natural selection to "evolve" molecules with desired properties. researchgate.netmaterialscloud.org This method is particularly powerful for exploring vast chemical spaces to discover novel catalysts with enhanced performance. researchgate.net
In the context of designing phenoxide-based catalysts, a genetic algorithm would typically involve the following steps:
Initialization: An initial population of phenoxide structures is generated, often from a library of molecular fragments.
Fitness Evaluation: The "fitness" of each molecule is determined by a predefined objective function. This function could be based on a computationally expensive property, such as the calculated turnover frequency for a specific reaction, or a more easily calculated proxy, like the HOMO-LUMO gap.
Selection: Molecules with higher fitness are more likely to be selected as "parents" for the next generation.
Crossover and Mutation: Genetic operators, such as crossover (swapping fragments between two parent molecules) and mutation (randomly changing a fragment), are applied to the selected parents to generate a new population of "offspring."
Termination: The process is repeated for multiple generations until a desired level of fitness is achieved or the population converges.
For the optimization of a this compound-based catalyst, the fragments could include a variety of substituted phenyl rings and different counterions. The fitness function could be designed to maximize catalytic activity while simultaneously minimizing side reactions. A study on the optimization of catalysts for dinitrogen fixation demonstrated the utility of a graph-based genetic algorithm in exploring the chemical space for viable modifications of a known catalyst. peerj.com This approach led to the identification of promising new substituents that lowered the energies of crucial reaction steps. peerj.com A similar strategy could be employed to discover novel this compound catalysts with superior performance.
The following table illustrates a simplified representation of a genetic algorithm process for optimizing a phenoxide catalyst:
| Generation | Fittest Individual (Structure) | Fitness Score (e.g., Calculated Reaction Rate) |
| 1 | Lithium 4-nitrophenoxide | 5.2 |
| 5 | Lithium 2,6-dimethylphenoxide | 7.8 |
| 10 | Lithium 4-methoxy-2,6-di-tert-butylphenoxide | 9.5 |
| 20 | Novel polycyclic phenoxide structure | 12.3 |
Note: The data in this table is hypothetical and serves to illustrate the iterative improvement process in a genetic algorithm.
Correlation of Computational Predictions with Experimental Data
The ultimate validation of any computational model lies in its ability to accurately reproduce and predict experimental results. For this compound, this involves comparing theoretically calculated properties with those determined through laboratory experiments. Such correlations are crucial for refining computational methodologies and establishing their predictive power.
One area where such correlations are vital is in the study of reaction mechanisms. For instance, DFT calculations have been used to investigate the mechanism of the Kolbe-Schmitt reaction, which involves the carboxylation of phenoxides. researchgate.net These studies predict the energies of intermediates and transition states, which can be indirectly correlated with experimentally determined reaction kinetics and product distributions. A theoretical investigation into the Kolbe-Schmitt reaction with various alkali metal phenoxides, including this compound, can elucidate the role of the counterion in the reaction mechanism. researchgate.net
Another example is the use of this compound as a catalyst or mediator in various reactions. In the context of lithium-oxygen batteries, phenol (B47542) has been shown to act as a phase-transfer catalyst, with the phenolate (B1203915) ion playing a key role. nih.gov Computational models can be used to calculate the redox potentials and reaction pathways involved in these processes, and these predictions can be compared with electrochemical measurements.
Spectroscopic properties also offer a valuable avenue for correlating theory and experiment. For example, the nuclear magnetic resonance (NMR) chemical shifts of this compound can be calculated using DFT and compared with experimental NMR spectra. Discrepancies between the calculated and experimental values can provide insights into the solution-state structure of this compound, such as its aggregation state. A study on lithium-air batteries demonstrated the use of NMR spectroscopy to measure dissolved oxygen concentration and transport, with results comparable to previous literature and supported by molecular dynamics simulations. nih.gov
The following table provides examples of how computational predictions for this compound can be correlated with experimental data:
| Predicted Property (Computational Method) | Experimental Data (Technique) |
| Reaction energy and activation barrier for C-C bond formation (DFT) | Reaction rate and product yield (Gas Chromatography, NMR) |
| ¹³C and ¹H NMR chemical shifts (DFT with GIAO method) | ¹³C and ¹H NMR spectra (NMR Spectroscopy) |
| Vibrational frequencies (DFT) | Infrared and Raman spectra (IR and Raman Spectroscopy) |
| Redox potential (DFT with solvation model) | Cyclic voltammetry data (Electrochemical measurements) |
The successful correlation of computational predictions with experimental data builds confidence in the theoretical models, allowing them to be used for the predictive design of new materials and processes involving this compound.
Applications in Advanced Chemical Processes and Materials
Role in Electrochemical Processes
Lithium phenoxide plays a significant role in next-generation electrochemical systems, particularly in sustainable energy and chemical synthesis. Its ability to participate in proton transfer and catalyze reactions is central to its function in these applications.
The electrochemical lithium-mediated nitrogen reduction reaction (Li-NRR) represents a promising alternative to the conventional energy-intensive Haber-Bosch process for ammonia (B1221849) (NH₃) synthesis. researchgate.netrepec.org In this system, the efficiency of converting nitrogen to ammonia hinges on the availability of a proton source to protonate the lithium nitride (Li₃N) intermediate. illinois.edu Phenol (B47542), in equilibrium with its conjugate base this compound, has been identified as a highly effective proton shuttle, significantly outperforming traditionally used alcohols like ethanol. researchgate.netrepec.org
The phenoxide ion (PhO⁻) acts as a proton acceptor, which can then form phenol (PhOH). Subsequently, the phenol donates a proton to the lithium nitride intermediate, releasing ammonia and regenerating the phenoxide ion, thus completing the catalytic cycle. researchgate.net This process has demonstrated high Faradaic efficiencies, a measure of how efficiently electrical charge is used to produce the desired product. Research has shown that phenol as a proton shuttle can achieve a Faradaic efficiency of up to 72 ± 3%. researchgate.netrepec.org
Interactive Table: Faradaic Efficiency of Li-NRR Using Phenol/Lithium Phenoxide
Data sourced from studies on phenol as a proton shuttle in Li-NRR systems, demonstrating peak efficiency at a specific concentration. researchgate.net
When this compound is used directly as the proton shuttle, the Faradaic efficiency for ammonia production remains consistently high across various concentrations, indicating a robust and stable proton-donating environment. researchgate.net
Interactive Table: Faradaic Efficiency of Li-NRR Using this compound
Data showing the stable Faradaic efficiency when this compound is used as the proton shuttle in Li-NRR. researchgate.net
In the field of high-capacity energy storage, lithium-oxygen (Li-O₂) batteries are a significant area of research due to their high theoretical energy density. researchgate.netnih.gov A major challenge in their development is the passivation of the electrode surface by the insulating discharge product, lithium peroxide (Li₂O₂), which limits capacity and performance. researchgate.netnih.gov
Research has demonstrated that the introduction of phenol as a protic additive can fundamentally change the discharge mechanism from a surface-driven process to a more efficient solution-phase mechanism. researchgate.netnih.gov In this process, phenol acts as a phase-transfer catalyst. The phenoxide ion, its conjugate base, plays a critical role by facilitating the dissolution of the Li₂O₂ product, thereby preventing electrode passivation and allowing for the formation of large Li₂O₂ particles away from the electrode surface. nih.gov This catalytic action results in a dramatic performance enhancement, with studies reporting a 35-fold increase in discharge capacity to over 9 mAh cm⁻² compared to cells without the phenol additive. researchgate.netnih.gov
Integration into Novel Material Systems
This compound's reactivity makes it a valuable precursor and catalyst for creating advanced materials with tailored properties.
Organometallic compounds are widely used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create high-purity thin films for electronics and other applications. dtic.milprochemonline.comacs.org These precursors must be volatile and thermally stable to ensure controlled deposition. dtic.mil While specific research detailing the use of this compound in ALD or CVD processes is not widely documented in recent literature, its nature as a lithium-containing organometallic compound places it within the class of materials with potential for such applications. prochemonline.comrsc.org The development of new lithium precursors is a key area of research for fabricating components for next-generation solid-state lithium-ion batteries. rsc.org
This compound and its in-situ formation are integral to the synthesis of specialized polymers, most notably poly(phenylene oxide) (PPO), an engineering thermoplastic known for its high thermal stability, dimensional stability, and chemical resistance. uc.edu The primary route to PPO is through the oxidative coupling polymerization of 2,6-disubstituted phenols. uc.edumdpi.com
This process typically involves a catalyst system, often composed of a copper or manganese salt and a base, which facilitates the formation of a phenoxide from the phenol monomer. uc.eduwikipedia.org This phenoxide intermediate is then oxidized to a phenoxy radical, which couples with other radicals or phenol molecules to build the polymer chain. The formation of the phenoxide is a critical step in the polymerization mechanism. uc.eduwikipedia.org By controlling the reaction conditions and the specific phenol monomers used, the properties of the resulting PPO can be precisely tailored for various applications. mdpi.com
Carbon Capture Technologies
While this compound is not a direct sorbent for large-scale carbon capture in the way that materials like lithium oxide are, it plays a key role in a specific chemical reaction that captures and utilizes carbon dioxide (CO₂). The Kolbe-Schmitt reaction is a carboxylation process where an alkali phenoxide reacts with CO₂ under pressure and heat to produce a hydroxybenzoic acid. wikipedia.orgjk-sci.comnih.gov
When this compound is used, it undergoes a nucleophilic addition to carbon dioxide, effectively capturing the CO₂ molecule to form lithium salicylate (B1505791). wikipedia.orgresearchgate.net Subsequent acidification yields salicylic (B10762653) acid, a valuable chemical intermediate used in the synthesis of pharmaceuticals like aspirin. wikipedia.orgnih.gov This reaction represents a pathway for carbon capture and utilization (CCU), where captured CO₂ is converted into a higher-value chemical product. mdpi.com The efficiency and regiochemistry of the reaction are influenced by factors such as temperature, pressure, and the specific alkali metal cation used. jk-sci.com
Investigation in Aqueous Direct Air Capture of CO₂
This compound is part of a class of compounds known as phenoxides that have been identified as promising sorbents for aqueous direct air capture (DAC) of carbon dioxide (CO₂). nih.govpnas.org Research into this area is driven by the need for alternatives to traditional amine-based solvents, which face challenges such as high energy requirements for regeneration and potential toxicity. researchgate.netwhiterose.ac.uk Phenoxides, including this compound, are considered more suitable for aqueous DAC applications primarily due to their greater tolerance for water and a more efficient capture stoichiometry. nih.govpnas.org
Unlike primary and secondary amines which typically require two amine molecules to capture one molecule of CO₂ (a 2:1 stoichiometry), phenoxides operate on a 1:1 basis. nih.govpnas.org This inherent efficiency is a significant advantage in developing cost-effective DAC technologies. The capture mechanism in an aqueous solution involves the phenoxide anion acting as a base to facilitate the hydration of CO₂ to form bicarbonate. researchgate.netwhiterose.ac.uk
Computational and experimental studies have analyzed the properties of various sorbents for DAC. Density functional theory (DFT) calculations show that phenoxides exhibit weaker CO₂ binding compared to alkoxides or amines, which is a desirable trait for reducing the energy penalty associated with solvent regeneration. nih.gov Although phenoxides are generally less basic than amines, which makes them less prone to undesirable protonation by water, their CO₂ absorption capacity is also lower. nih.gov The investigation into this compound is part of a broader effort to optimize this trade-off between basicity, CO₂ binding energy, and stability in an aqueous environment for efficient DAC. nih.govpnas.org
Table 1: Comparison of Sorbent Properties for Aqueous DAC
| Sorbent Class | Capture Stoichiometry (Sorbent:CO₂) | Water Tolerance | Key Intermediate | Reference |
|---|---|---|---|---|
| Amines (Primary/Secondary) | 2:1 | Lower (prone to protonation) | Carbamate | nih.govpnas.org |
| Phenoxides | 1:1 | Higher | Bicarbonate | nih.govpnas.org |
| Alkoxides | 1:1 | Lower (prone to protonation) | Alkylcarbonate | nih.govpnas.org |
Modulating CO₂ Binding Properties through Phenoxide Derivatives
A key area of research is the ability to fine-tune the performance of phenoxide-based sorbents by modifying their molecular structure. nih.gov The electronic and steric properties of the phenoxide molecule can be systematically altered by introducing various substituent groups onto the aromatic ring, thereby modulating its CO₂ binding affinity and basicity (pKa). nih.govpnas.org This approach allows for the rational design of sorbents with optimized properties for CO₂ capture and release.
For many molecular systems, a linear scaling relationship (LSR) exists between the CO₂ binding strength (expressed as pKCO₂) and the basicity of the molecule (pKa). nih.gov This relationship presents a challenge: strongly binding sorbents (high pKCO₂) are often highly basic (high pKa), making them susceptible to protonation by water and requiring more energy for regeneration. nih.govpnas.org However, research has shown that for phenoxides, this limiting relationship can be decoupled. nih.gov
By introducing bulky substituents at the ortho positions (the carbon atoms adjacent to the hydroxyl group) of the phenol ring, the steric environment around the oxygen binding site is altered. nih.gov For example, studies on lithium 2,6-dimethylphenoxide have demonstrated that such ortho substituents can force the captured CO₂ adduct into a perpendicular configuration relative to the aromatic ring. nih.govpnas.org In this arrangement, the phenoxide binds CO₂ and a proton using different molecular orbitals. nih.gov This decoupling of the pKCO₂ and pKa allows for the design of phenoxide derivatives that can maintain significant CO₂ binding capacity at a milder pKa, making them more stable in water and potentially less energy-intensive to regenerate. nih.govpnas.org This strategic modification of the phenoxide structure is a promising pathway to developing next-generation sorbents for direct air capture. nih.gov
Table 2: Properties of this compound and a Derivative
| Compound | Key Structural Feature | Effect on CO₂ Binding | Significance | Reference |
|---|---|---|---|---|
| This compound | Unsubstituted aromatic ring | Baseline CO₂ binding and pKa | Parent compound for comparative studies | nih.govpnas.org |
| Lithium 2,6-dimethylphenoxide | Bulky methyl groups at ortho positions | Alters steric environment, forcing CO₂ into a perpendicular adduct | Decouples the linear relationship between pKCO₂ and pKa, enabling optimization | nih.govpnas.org |
Q & A
Q. What are the standard methods for synthesizing lithium phenoxide, and how can purity be assessed experimentally?
this compound is typically synthesized via the reaction of phenol with lithium metal or lithium hydride in anhydrous tetrahydrofuran (THF) under inert conditions (e.g., argon atmosphere). Purity is assessed using Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of unreacted phenol (O–H stretch at ~3200 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to verify the aromatic proton environment . Quantitative analysis of lithium content can be performed via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What precautions are critical when handling this compound in laboratory settings?
this compound is hygroscopic and reacts violently with water, releasing flammable hydrogen gas. It must be stored in airtight containers under inert gas (argon or nitrogen) and handled in a glovebox or Schlenk line. Safety protocols include using flame-resistant lab coats, face shields, and ensuring proper ventilation. Transport classifications (UN 2924) require labeling as a "flammable liquid, corrosive" . Spills should be neutralized with dry sand or specialized absorbents, not water .
Q. How does this compound’s solubility profile influence its reactivity in organic reactions?
this compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves readily in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO). This solubility dictates its utility in nucleophilic aromatic substitution and deprotonation reactions, where solvent choice affects reaction kinetics and equilibria. For example, in THF, its high solubility enhances its ability to abstract protons from weakly acidic substrates (e.g., alcohols or amines) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in enantioselective catalysis?
this compound derivatives, such as chiral lithium phosphoryl phenoxide complexes, act as bifunctional catalysts in enantioselective reactions. For instance, in the cyanosilylation of ketones, the phenoxide oxygen coordinates with the ketone’s carbonyl group (Lewis base), while the lithium ion activates the silicon-based nucleophile (Lewis acid). This cooperative mechanism lowers the activation energy and induces stereoselectivity, achieving enantiomeric excess (ee) values >90% in optimized conditions .
Q. How can conflicting data on this compound’s catalytic efficiency in cross-coupling reactions be resolved?
Discrepancies in catalytic activity often arise from variations in solvent purity, moisture content, or lithium counterion interactions. Systematic studies using controlled anhydrous conditions and in situ monitoring (e.g., Raman spectroscopy) can isolate variables. For example, trace water may deactivate the catalyst by forming lithium hydroxide, while solvent polarity affects ion pairing and reactivity .
Q. What advanced spectroscopic techniques are used to characterize this compound’s coordination chemistry?
X-ray crystallography provides definitive structural data on this compound complexes, revealing coordination geometries (e.g., dimeric or polymeric structures). Solid-state NMR (e.g., ⁷Li NMR) detects lithium’s local electronic environment, while electron paramagnetic resonance (EPR) spectroscopy identifies radical intermediates in redox-active systems .
Q. How does this compound compare to other alkali metal phenolates in stabilizing reactive intermediates?
Lithium’s small ionic radius and high charge density enable stronger Lewis acidity compared to sodium or potassium phenolates. This property stabilizes enolate intermediates in aldol reactions more effectively, but may also lead to over-stabilization, requiring careful optimization of stoichiometry and temperature .
Methodological Guidelines
- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture. Monitor reaction progress via gas evolution (H₂) and quench aliquots in deuterated solvent for NMR analysis .
- Safety Protocols : Implement peroxide-forming solvent checks (e.g., THF) and adhere to EH&S discard-by dates to prevent hazardous decomposition .
- Data Reproducibility : Report solvent batch purity, drying methods, and glovebox O₂/H₂O levels (<1 ppm) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
